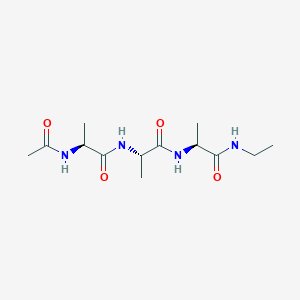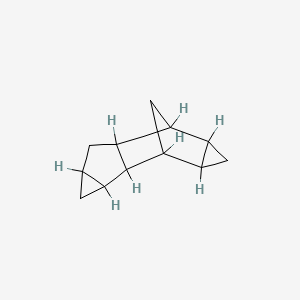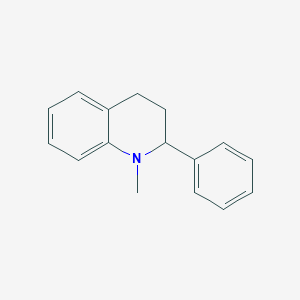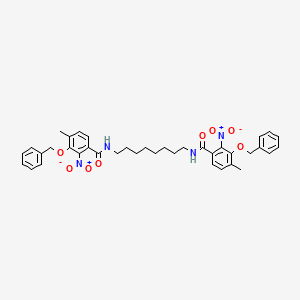
3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine is a complex organic compound characterized by its unique structure, which includes a bromine atom and a benzodioxarsepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine typically involves the use of polyphosphoric acid and brominated precursors. One common method includes the addition of 2-bromo-3,4-dihydro-N-hydroxy- (2H) -naphthalimide to heated polyphosphoric acid at 60°C, followed by hydrolysis and purification steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS can lead to the formation of brominated derivatives, while oxidation can produce various oxidized forms of the compound.
Applications De Recherche Scientifique
3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the modulation of enzymatic activity and receptor binding, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other brominated benzodioxarsepine derivatives and related heterocyclic compounds such as imidazoles and triazoles .
Uniqueness
What sets 3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine apart from similar compounds is its specific bromine substitution and the unique structure of the benzodioxarsepine ring, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
82674-22-4 |
|---|---|
Formule moléculaire |
C8H8AsBrO2 |
Poids moléculaire |
290.97 g/mol |
Nom IUPAC |
3-bromo-1,5-dihydro-2,4,3-benzodioxarsepine |
InChI |
InChI=1S/C8H8AsBrO2/c10-9-11-5-7-3-1-2-4-8(7)6-12-9/h1-4H,5-6H2 |
Clé InChI |
WOIVZWITYMBCSF-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2CO[As](O1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)

![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)

![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)


